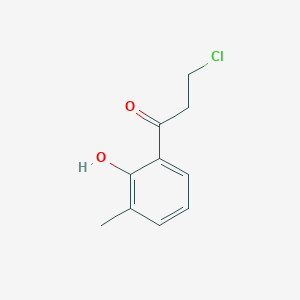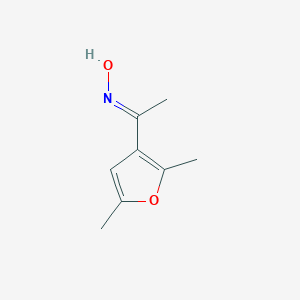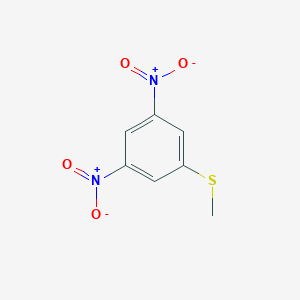![molecular formula C25H24N4O3S B289977 N-(4-methoxyphenyl)-2-({5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B289977.png)
N-(4-methoxyphenyl)-2-({5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-2-({5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of N-(4-methoxyphenyl)-2-({5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide varies depending on the specific application. In cancer treatment, it has been shown to inhibit tumor cell growth by inducing apoptosis, inhibiting angiogenesis, and reducing inflammation. In bacterial and fungal infections, it has been shown to disrupt cell membrane integrity and inhibit enzyme activity. In neurological disorders, it has been shown to modulate neurotransmitter release and reduce oxidative stress.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2-({5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce cell proliferation and induce apoptosis in cancer cells. It has also been shown to have antibacterial and antifungal properties. Additionally, it has been shown to have neuroprotective effects and improve cognitive function.
実験室実験の利点と制限
One of the main advantages of N-(4-methoxyphenyl)-2-({5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is its versatility in various applications. It has been shown to have potential therapeutic applications in cancer, bacterial and fungal infections, and neurological disorders. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain applications.
将来の方向性
There are several future directions for research on N-(4-methoxyphenyl)-2-({5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide. One direction is to further investigate its potential applications in cancer treatment, bacterial and fungal infections, and neurological disorders. Additionally, research could focus on improving the solubility of this compound to enhance its effectiveness in certain applications. Finally, research could explore the synthesis of new compounds based on the structure of N-(4-methoxyphenyl)-2-({5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide to identify new potential therapeutic applications.
In conclusion, N-(4-methoxyphenyl)-2-({5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a versatile chemical compound with potential applications in various fields. Its mechanism of action varies depending on the specific application, and it has been shown to have various biochemical and physiological effects. While it has some limitations, there are several future directions for research on this compound to identify new potential therapeutic applications.
合成法
The synthesis of N-(4-methoxyphenyl)-2-({5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves the reaction of 4-methoxybenzaldehyde with 4-methylphenylhydrazine to form 4-methoxyphenylhydrazine. This compound is then reacted with 4-phenyl-5-(4-methylphenoxy)methyl-4H-1,2,4-triazole-3-thiol to obtain the final product.
科学的研究の応用
N-(4-methoxyphenyl)-2-({5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has been extensively studied for its potential applications in various fields. It has shown promising results in treating cancer, bacterial and fungal infections, and neurological disorders. Additionally, it has been used as a building block in the synthesis of other compounds with potential therapeutic applications.
特性
分子式 |
C25H24N4O3S |
|---|---|
分子量 |
460.5 g/mol |
IUPAC名 |
N-(4-methoxyphenyl)-2-[[5-[(4-methylphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H24N4O3S/c1-18-8-12-22(13-9-18)32-16-23-27-28-25(29(23)20-6-4-3-5-7-20)33-17-24(30)26-19-10-14-21(31-2)15-11-19/h3-15H,16-17H2,1-2H3,(H,26,30) |
InChIキー |
HRLZDPJAMCYSHJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)OC |
正規SMILES |
CC1=CC=C(C=C1)OCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-nitro-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B289894.png)


![3,7,7-Trimethyl-5-[{p-toluenesulfonyloxy}imino]bicyclo[4.1.0]hept-3-en-2-one](/img/structure/B289901.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-tritylamine](/img/structure/B289903.png)

![Dimethyl 2-{[5-(acetylamino)-2-aminophenyl]sulfanyl}-3-methylsuccinate](/img/structure/B289905.png)



![2,3-dihydro-1H-cyclopenta[b]chromen-9-one](/img/structure/B289911.png)
![1-[7-(4-Chlorophenyl)-2,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone](/img/structure/B289915.png)
![9-phenyl-3-(2-pyridinyl)-7-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B289917.png)
![1-[7-(4-Methoxyphenyl)-9-methylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone](/img/structure/B289920.png)